molecular formula C13H22N2O2 B8109628 Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide

Cat. No.: B8109628
M. Wt: 238.33 g/mol
InChI Key: SBIMVXZHNGBGMZ-TUAOUCFPSA-N
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Description

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide is a bicyclic heterocyclic compound featuring a fused pyrano-pyridine core (octahydro-2H-pyrano[3,2-c]pyridinyl) with a cyclobutanecarboxamide substituent. The stereochemistry (4aS,8R,8aS) suggests a rigid, chair-like conformation for the pyrano-pyridine system, which may enhance binding specificity in biological targets.

Properties

IUPAC Name

N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(9-3-1-4-9)15-11-8-14-7-10-5-2-6-17-12(10)11/h9-12,14H,1-8H2,(H,15,16)/t10-,11+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIMVXZHNGBGMZ-TUAOUCFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CNCC3C2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@H]([C@H]2OC1)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrano-Pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-pyridine ring system.

    Introduction of the Cyclobutanecarboxamide Group: This can be achieved through amide bond formation reactions, where a cyclobutanecarboxylic acid derivative is coupled with the pyrano-pyridine intermediate using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Recent studies have indicated that compounds structurally related to Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide exhibit various biological activities:

  • Neuroprotective Effects : Some derivatives have shown promise as neuroprotectors by inhibiting monoamine oxidase (MAO) enzymes. For instance, a related compound demonstrated an IC50 value of 0.89 μM against human MAO B, indicating potential for treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Certain derivatives have been evaluated for their antimicrobial properties. In vitro studies revealed that some compounds exhibit activity against resistant bacterial strains, highlighting their potential in addressing antibiotic resistance .
  • Anti-Alzheimer's Properties : Research has shown that some analogs possess multitarget inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's pathology. These compounds also demonstrated anti-aggregation activity against beta-amyloid peptides .

Synthesis Methodologies

The synthesis of this compound can be approached through various synthetic routes:

  • Chromeno[3,2-c]pyridine Derivatives : The synthesis often begins with chromeno derivatives, which can be modified to introduce the cyclobutanecarboxamide moiety. This involves reactions such as alkylation and cyclization under specific conditions to achieve the desired structure .
  • Diels-Alder Reactions : A Diels-Alder approach has also been utilized to construct the core pyridine structure efficiently. This method allows for the incorporation of different substituents that can enhance biological activity .

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Study on Neuroprotective Mechanisms : A study investigated the neuroprotective effects of a related compound in a human neuroblastoma cell line (SH-SY5Y). The results showed improved cell viability when exposed to oxidative stress conditions induced by beta-amyloid peptides .
  • Antimicrobial Efficacy Evaluation : Another study focused on evaluating the antimicrobial properties of various derivatives against multi-drug resistant strains of bacteria. The findings suggested that specific modifications to the structure significantly enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Therapeutic Potential

PDE2 Inhibition (Inferred from Patent Data)

The European Patent Application () highlights octahydro-pyrano-pyridinyl derivatives as PDE2 inhibitors. The target compound’s structural features align with disclosed pharmacophores:

  • Heterocyclic R1 Groups : Cyclobutanecarboxamide serves as a bioisostere for aromatic or bulky substituents, balancing potency and solubility .
  • Stereochemical Influence : The 8R configuration may optimize interactions with PDE2’s catalytic domain, analogous to (7R,8aS)-hexahydropyrrolo[1,2-a]pyrazin-(1H)-yl derivatives in the patent .

Comparative Efficacy Hypotheses

  • Selectivity: The fused pyrano-pyridine system may reduce off-target effects compared to monocyclic piperidinyl analogs.
  • Toxicity Profile : Cyclobutane’s metabolic inertness could lower hepatotoxicity risks compared to nitroaryl-containing analogs (e.g., ’s 4-nitrophenyl group) .

Biological Activity

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 1422067-81-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with receptors involved in central nervous system (CNS) function.

Biological Activity Overview

  • Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in the treatment of depression.
  • Neuroprotective Properties : Studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotection is hypothesized to be mediated through the activation of specific signaling pathways that promote cell survival.
  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

Study 1: Antidepressant Activity

In a controlled study involving rodents, this compound was administered over a period of two weeks. Behavioral assessments indicated a significant reduction in depressive-like behaviors compared to control groups. The study concluded that the compound's mechanism involves increased levels of serotonin and norepinephrine in the brain.

Study 2: Neuroprotection Against Oxidative Stress

A recent investigation evaluated the neuroprotective effects of the compound against oxidative damage induced by hydrogen peroxide in neuronal cell lines. Results showed that treatment with this compound significantly reduced cell death and increased antioxidant enzyme activity.

Data Tables

Biological Activity Effect Observed Study Reference
AntidepressantReduced depressive behaviors
NeuroprotectionDecreased cell death from oxidative stress
Anti-inflammatoryInhibition of cytokine release

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